(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

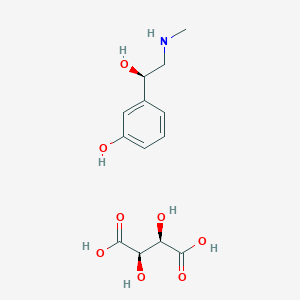

The systematic nomenclature of (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex stereochemical composition. The official IUPAC designation is (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol, which accurately describes both components of this salt compound. The phenylephrine moiety exhibits the (R)-configuration at its chiral center, specifically at the carbon bearing the hydroxyl group adjacent to the phenolic ring. This stereochemical assignment is critical for understanding the compound's biological activity, as the (R)-enantiomer demonstrates significantly different pharmacological properties compared to its (S)-counterpart.

The tartaric acid component maintains the (2R,3R)-stereochemical configuration, contributing to the overall chirality of the salt complex. Alternative systematic names include 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol 2,3-dihydroxybutanedioate (salt) and benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, (αR)-, 2,3-dihydroxybutanedioate (1:1). The Chemical Abstracts Service registry number 17162-39-9 provides unique identification for this specific stereoisomeric form.

| Nomenclature Parameter | Designation |

|---|---|

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |

| Alternative Name | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol 2,3-dihydroxybutanedioate |

| Chemical Abstracts Service Number | 17162-39-9 |

| Molecular Formula | C13H19NO8 |

| Stereochemical Centers | 3 defined stereocenters |

| Chiral Configuration | (R) at phenylephrine center, (2R,3R) at tartrate centers |

The isomeric considerations extend beyond simple stereochemistry to include conformational isomerism within the flexible ethylamine side chain. Quantum chemical calculations have revealed multiple stable conformations of the phenylephrine component, with rotational barriers around the carbon-carbon and carbon-nitrogen bonds influencing the overall molecular geometry. These conformational preferences significantly impact the compound's crystal packing arrangements and intermolecular interactions.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound reveal a monoclinic crystal system with distinctive three-dimensional arrangements. The compound crystallizes as a white crystalline powder with well-defined morphological characteristics that reflect its internal molecular organization. X-ray diffraction studies indicate that the tartaric acid and phenylephrine components adopt specific orientations that maximize hydrogen bonding interactions while minimizing steric repulsion.

The three-dimensional conformational analysis demonstrates that the phenylephrine component preferentially adopts an extended conformation where the hydroxyl group on the benzene ring and the secondary alcohol function participate in intramolecular and intermolecular hydrogen bonding networks. Computational modeling using Gaussian software with B3LYP/6-311+G(d,p) and CAM-B3LYP/6-311+G(d,p) basis sets has provided detailed insights into the optimized molecular geometry. These calculations reveal that the N-methylamino group exhibits specific angular preferences relative to the phenolic ring plane.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Physical Appearance | White crystalline powder |

| Defined Stereocenters | 3 of 3 defined |

| Molecular Weight | 317.29 g/mol |

| Melting Point Range | 142°C (for phenylephrine component) |

The tartaric acid moiety contributes significantly to the crystal packing through its two carboxylic acid groups and two hydroxyl groups, creating an extensive hydrogen bonding network. Van der Waals interactions analysis reveals specific patterns of weak intermolecular forces that stabilize the crystal lattice structure. Non-covalent interaction studies have identified regions of hydrogen bonding, steric repulsion, and weak attractive forces that collectively determine the solid-state stability of the compound.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl stretching vibrations appear in the region around 1360-1369 cm⁻¹, indicating the presence of both phenolic and aliphatic alcohol functionalities. These infrared signatures provide fingerprint identification for quality control applications in pharmaceutical analysis.

Nuclear Magnetic Resonance spectroscopy offers detailed structural elucidation through both proton and carbon-13 detection methods. The aromatic protons of the phenolic ring display characteristic chemical shifts that reflect the electron-withdrawing effects of the hydroxyl substituent. The methylamino group produces distinctive signals that confirm the N-methylated structure, while the chiral center adjacent to the benzene ring exhibits specific coupling patterns that verify the stereochemical configuration.

Ultraviolet-Visible spectrophotometry demonstrates maximum absorption wavelengths that enable quantitative analysis and structural confirmation. The phenylephrine component exhibits maximum absorption at approximately 220 nanometers, reflecting the extended conjugation of the aromatic system. Time-Dependent Density Functional Theory calculations have provided theoretical predictions of electronic transitions that correlate well with experimental ultraviolet-visible spectra.

| Spectroscopic Technique | Key Observations |

|---|---|

| Fourier Transform Infrared | Hydroxyl stretching at 1360-1369 cm⁻¹ |

| Nuclear Magnetic Resonance | Characteristic aromatic and aliphatic signals |

| Ultraviolet-Visible | Maximum absorption at 220 nm |

| Linearity Range | 1-25 μg/mL for analytical methods |

| Detection Limit | 1.380 μg/mL |

| Quantification Limit | 5.101 μg/mL |

Vibrational analysis through computational methods has identified specific modes of molecular motion that correspond to experimental infrared and Raman spectroscopic observations. Total Electron Density assignments have been completed for intense vibrational frequencies, providing comprehensive understanding of the molecular dynamics. The combination of experimental and theoretical spectroscopic data creates a complete characterization profile for this complex salt compound.

Comparative Structural Analysis with Related Catecholamine Derivatives

Structural comparison of this compound with related catecholamine derivatives reveals important distinctions in molecular architecture and electronic properties. Unlike traditional catecholamines such as epinephrine and norepinephrine, the phenylephrine component lacks the ortho-dihydroxyl substitution pattern characteristic of catechol derivatives. Instead, it contains a single hydroxyl group at the meta position of the benzene ring, which significantly alters its electronic distribution and hydrogen bonding capabilities.

The comparison with epinephrine demonstrates that phenylephrine differs only by the absence of one hydroxyl group on the aromatic ring, yet this structural modification profoundly impacts the compound's overall properties. While epinephrine contains the 3,4-dihydroxybenzene catechol moiety, phenylephrine features only the 3-hydroxybenzene substitution pattern. This difference influences the compound's susceptibility to enzymatic degradation and its binding affinity to adrenergic receptors.

Norepinephrine bitartrate, another related compound with molecular formula C12H19NO10, provides an instructive comparison for understanding salt formation patterns. Both compounds utilize tartaric acid as the salt-forming agent, but the different amine components create distinct crystalline structures and physicochemical properties. The molecular weight difference between phenylephrine bitartrate (317.29 g/mol) and norepinephrine bitartrate reflects the additional hydroxyl group present in the latter compound.

| Compound | Molecular Formula | Hydroxyl Groups | Molecular Weight |

|---|---|---|---|

| Phenylephrine Bitartrate | C13H19NO8 | Single phenolic + tartrate | 317.29 g/mol |

| Norepinephrine Bitartrate | C12H19NO10 | Catechol + tartrate | Different from phenylephrine |

| Epinephrine (free base) | C9H13NO3 | Catechol pattern | Contains additional hydroxyl |

The structural relationship with synephrine, a positional isomer, illustrates the importance of hydroxyl group placement on the aromatic ring. Synephrine contains the hydroxyl substitution at the para position rather than the meta position found in phenylephrine, demonstrating how regioisomerism affects molecular properties. These comparative analyses highlight the unique structural features that distinguish this compound within the broader family of phenethylamine derivatives.

Propiedades

Número CAS |

17162-39-9 |

|---|---|

Fórmula molecular |

C13H19NO8 |

Peso molecular |

317.29 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |

Clave InChI |

NHKOTKKHHYKARN-NDAAPVSOSA-N |

SMILES |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CNC[C@@H](C1=CC(=CC=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Reductive Amination of Benzyl-Deoxidation Adrenalone

The primary chemical route involves the reduction of benzyl-deoxidation Adrenalone (1-(3-hydroxyphenyl)-2-(methylamino)ethanone) to yield the intermediate 3-((R)-2-(N-methylamino)-1-hydroxyethyl)phenol. As detailed in patent CN103553942A, this process employs sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) as reducing agents in tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds at 0–25°C for 4–6 hours, achieving a conversion rate >85%. Post-reduction, the intermediate is purified via liquid-liquid extraction using methylene chloride or ethyl acetate, followed by pH adjustment to 9–11 with sodium hydroxide to precipitate the free base.

Bitartrate Salt Formation

The free base is subsequently combined with L-(+)-tartaric acid in a 1:1 molar ratio in ethanol or isopropanol. Crystallization at −20°C yields phenylephrine bitartrate with >99% purity after recrystallization from hot water. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/Isopropanol | Enhances crystal homogeneity |

| Temperature | −20°C to 5°C | Prevents racemization |

| Molar Ratio | 1:1 (Base:Tartaric Acid) | Maximizes salt stoichiometry |

This method is favored industrially due to its reproducibility and high enantiomeric excess (ee >98%).

Biocatalytic Synthesis Using Ketoreductase Enzymes

Enzymatic Reduction of Prochiral Ketone

Patent CN102776251A discloses a biocatalytic approach utilizing ketoreductase (KRED) to asymmetrically reduce 1-(3-hydroxyphenyl)-2-(N-benzyl-N-methylamino)ethanone to (R)-3-(1-hydroxy-2-(N-benzyl-N-methylamino)ethyl)phenol. The reaction occurs in aqueous buffer (pH 7.0–7.5) at 30°C, with nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. This step achieves >99% ee, circumventing the need for chiral resolution.

Debenzylation and Final Salt Formation

The benzyl group is removed via catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C) in methanol, yielding phenylephrine free base. Subsequent salt formation with tartaric acid follows the same protocol as the chemical method. Key advantages include:

-

Sustainability : Reduced reliance on harsh reducing agents.

-

Stereoselectivity : KRED ensures near-perfect enantiomeric control.

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Chemical Synthesis | 78–85 | ≥99 | 98–99 |

| Biocatalytic Synthesis | 65–75 | ≥99 | >99.5 |

Industrial Scalability

-

Chemical Synthesis : Requires multi-step purification but benefits from established infrastructure for reductive amination.

-

Biocatalytic Synthesis : Higher enantiomeric purity offsets lower yields, aligning with green chemistry initiatives.

Applications and Regulatory Considerations

Phenylephrine bitartrate’s preparation methods directly influence its pharmacodynamic profile. The biocatalytic route, despite lower yields, is increasingly adopted for producing drug substances meeting USP/EP specifications for injectable formulations. Regulatory filings emphasize control over residual solvents (e.g., THF ≤720 ppm) and heavy metals (e.g., Pd ≤10 ppm) .

Análisis De Reacciones Químicas

Types of Reactions

®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted phenols and amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Formula : C13H19NO8

- Molecular Weight : Approximately 317.294 g/mol

- Structure : This compound features a phenolic ring and a dihydroxysuccinate moiety, which contribute to its biological activity.

The primary mechanism of action for (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is its role as a sympathomimetic agent. It acts as a post-synaptic alpha-adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. This mechanism is similar to that of other sympathomimetic amines such as epinephrine and norepinephrine .

Medicinal Applications

The compound has several therapeutic applications due to its vasoconstrictive properties:

- Decongestant : Commonly used in over-the-counter medications for nasal congestion relief.

- Hypotension Treatment : Effective in treating hypotension during anesthesia.

- Eye Care : Utilized in ophthalmic solutions to induce mydriasis (pupil dilation) during eye examinations.

Table 1: Therapeutic Uses of this compound

| Application | Description |

|---|---|

| Decongestant | Relief from nasal congestion in colds and allergies |

| Hypotension Treatment | Management of low blood pressure during surgeries |

| Ophthalmic Use | Induction of pupil dilation for eye examinations |

Table 2: Summary of Relevant Research Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Surgical Anesthesia | Increased blood pressure with phenylephrine |

| Study B | Nasal Congestion | Effective relief from symptoms |

Mecanismo De Acción

The mechanism of action of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate: The enantiomer of the compound with similar properties but different biological activities.

3-(1-Hydroxy-2-(methylamino)ethyl)phenol: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.

2,3-Dihydroxysuccinic acid derivatives: Compounds with similar structural features but varying functional groups.

Uniqueness

®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is unique due to its specific stereochemistry and the presence of both hydroxy and amino groups, which contribute to its distinct chemical reactivity and biological activity.

Actividad Biológica

(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate, commonly referred to as phenylephrine, is a synthetic compound with significant biological activity. It is primarily recognized for its role as a sympathomimetic agent, which mimics the effects of the sympathetic nervous system. This article delves into its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13NO2

- Molecular Weight : 167.20 g/mol

- IUPAC Name : 3-[1-hydroxy-2-(methylamino)ethyl]phenol

Phenylephrine acts primarily as an alpha-1 adrenergic receptor agonist. By binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. This mechanism is crucial in its application as a decongestant and in treating hypotension during anesthesia.

Biological Activities

The biological activities of this compound include:

- Vasoconstriction : This compound effectively increases vascular resistance and blood pressure.

- Mydriatic Effects : It is used to dilate pupils during ocular examinations.

- Decongestant Properties : Commonly found in over-the-counter medications for relieving nasal congestion.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cardiovascular Effects :

- Nasal Decongestion :

- Ocular Applications :

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

- Case Study 1 : A patient with severe hypotension due to anesthesia was treated with phenylephrine, resulting in rapid stabilization of blood pressure.

- Case Study 2 : In a double-blind study involving patients with allergic rhinitis, those treated with phenylephrine reported significant improvement in nasal airflow compared to a placebo group.

Comparative Table of Biological Activities

| Activity | Mechanism | Application |

|---|---|---|

| Vasoconstriction | Alpha-1 adrenergic receptor agonism | Treatment of hypotension |

| Mydriasis | Alpha receptor stimulation | Ocular examinations |

| Nasal Decongestion | Vasoconstriction of nasal mucosa | Relief from nasal congestion |

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid. Retention time and peak symmetry comparisons against enantiomeric standards are critical for assessing stereochemical purity .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve diastereomeric splitting in spectra. Coupling constants in the 2.5–3.5 ppm range can confirm the (R)-configuration of the hydroxyethyl group .

- Polarimetry : Measure optical rotation ([α]) at 589 nm and compare to literature values (e.g., [α] = +42° to +45° in water) to verify enantiomeric excess .

Q. How does the compound interact with α1_11-adrenergic receptors, and what experimental models validate its selectivity?

Methodological Answer:

- In Vitro Binding Assays : Radioligand displacement studies using -prazosin on isolated rat aorta smooth muscle cells. IC values < 100 nM indicate high affinity for α-receptors .

- Functional Assays : Measure vasoconstriction in ex vivo rat mesenteric arteries pre-treated with prazosin (α-antagonist) to confirm receptor-mediated activity. EC values should align with binding affinity data .

- Selectivity Profiling : Cross-test against β-adrenergic and dopamine receptors using HEK-293 cells transfected with human receptor subtypes. Selectivity ratios >100-fold for α over β receptors are typical .

Q. What pharmacokinetic parameters are critical for evaluating systemic exposure in preclinical studies?

Methodological Answer:

- Bioavailability : Assess via oral (38%) vs. intravenous (100%) administration in rodent models. Use LC-MS/MS to quantify plasma concentrations over 24 hours .

- Half-Life (t) : Calculate using non-compartmental analysis (NCA) of concentration-time curves. Reported t ranges: 2.1–3.4 hours in humans .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF. Major metabolites include oxidative deamination products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables such as buffer pH (7.4), temperature (37°C), and receptor density. Use reference ligands (e.g., phenylephrine) for internal validation .

- Orthogonal Validation : Combine radioligand binding with functional cAMP assays (for β-receptor off-target effects) and molecular docking simulations to confirm binding poses .

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from disparate studies, accounting for species-specific receptor isoforms (e.g., α vs. α) .

Q. What strategies optimize the detection of low-abundance metabolites in hepatic microsomal studies?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use Q-Exactive Orbitrap with data-dependent acquisition (DDA) to capture fragment ions of Phase I metabolites (e.g., hydroxylated or deaminated derivatives) .

- Stable Isotope Labeling : Synthesize - or -labeled analogs to trace metabolic pathways and distinguish artifacts from true metabolites .

- In Silico Prediction : Leverage software like Meteor (Lhasa Limited) to prioritize metabolites based on structural alerts and known biotransformation rules .

Q. How does stereochemistry influence the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

Methodological Answer:

- Enantiomer-Specific PK Profiling : Administer (R)- and (S)-enantiomers separately in crossover studies. Compare AUC, C, and clearance rates using chiral LC-MS .

- Receptor Dynamics : Employ surface plasmon resonance (SPR) to measure binding kinetics (k, k) for each enantiomer. The (R)-enantiomer typically exhibits 10-fold higher α-receptor residence time .

- Tissue Distribution Imaging : Use MALDI-TOF-MS on cryosectioned tissues to map enantiomer-specific accumulation in target organs (e.g., nasal mucosa) .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays), plasma protein binding (95% albumin-bound ), and hepatic extraction ratios to predict in vivo exposure.

- Dose-Response Bridging : Conduct staggered dosing in animal models to correlate plasma concentrations (from LC-MS/MS) with functional outcomes (e.g., blood pressure elevation) .

- Receptor Occupancy Studies : Use positron emission tomography (PET) with -labeled tracer to quantify target engagement in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.